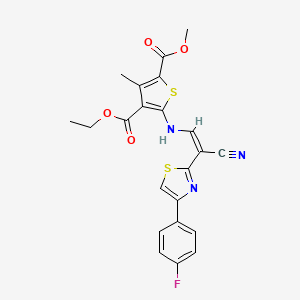
(Z)-4-ethyl 2-methyl 5-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-ethyl 2-methyl 5-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C22H18FN3O4S2 and its molecular weight is 471.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-4-ethyl 2-methyl 5-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with potential biological activities attributed to its thiazole and thiophene moieties. These structural features have been associated with a variety of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The compound is characterized by the following structural elements:
- Thiazole Ring : Known for diverse biological activities, including antimicrobial and anticancer properties.
- Thiophene Ring : Associated with various pharmacological effects.
- Dicarboxylate Group : Contributes to solubility and bioavailability.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For example, compounds containing thiazole rings have been shown to possess activity against both Gram-positive and Gram-negative bacteria. A study highlighted that certain thiazole derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 100 to 400 μg/mL against bacterial strains like Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups on the thiazole ring enhances this activity.
Table 1: Antimicrobial Activity of Thiazole Derivatives
Anticancer Activity
The compound's anticancer potential is also noteworthy. Thiazole-containing compounds have been extensively studied for their cytotoxic effects against various cancer cell lines. In particular, derivatives have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines . The structure-activity relationship (SAR) analysis indicates that modifications on the phenyl ring significantly influence cytotoxicity.
Table 2: Anticancer Activity of Thiazole Derivatives
The mechanisms by which these compounds exert their biological effects are multifaceted:
- Inhibition of Enzyme Activity : Many thiazole derivatives inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Certain compounds promote programmed cell death in cancer cells through mitochondrial pathways.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases.
Case Studies
Several case studies illustrate the efficacy of thiazole derivatives in clinical and experimental settings:
- Case Study 1 : A derivative demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC lower than that of conventional antibiotics like vancomycin .
- Case Study 2 : In vitro studies showed that a specific thiazole derivative reduced tumor growth in xenograft models by inducing apoptosis in cancer cells .
特性
IUPAC Name |
4-O-ethyl 2-O-methyl 5-[[(Z)-2-cyano-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O4S2/c1-4-30-21(27)17-12(2)18(22(28)29-3)32-20(17)25-10-14(9-24)19-26-16(11-31-19)13-5-7-15(23)8-6-13/h5-8,10-11,25H,4H2,1-3H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMQTDQZXKEFHK-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














